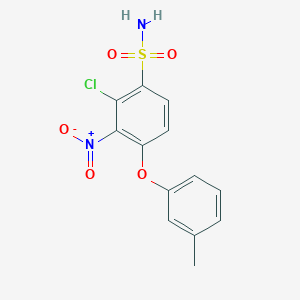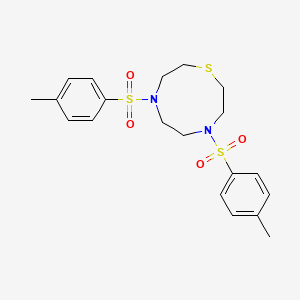
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is a chemical compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,4,7-thiadiazonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane typically involves the reaction of 1,4,7-thiadiazonane with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazonane ring.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to thiadiazonane derivatives with different functional groups.
Substitution: Products where the sulfonyl groups are replaced by nucleophiles, resulting in new functionalized thiadiazonane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane involves its interaction with molecular targets and pathways within biological systems. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazonane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(iodomethyl)-6-[(4-methylbenzene-1-sulfonyl)oxy]-1,3-dioxepan-5-yl 4-methylbenzene-1-sulfonate
Uniqueness
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is unique due to its specific structural arrangement, which includes the thiadiazonane ring and the presence of two 4-methylbenzene-1-sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88204-13-1 |
|---|---|
Molecular Formula |
C20H26N2O4S3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4,7-bis-(4-methylphenyl)sulfonyl-1,4,7-thiadiazonane |
InChI |
InChI=1S/C20H26N2O4S3/c1-17-3-7-19(8-4-17)28(23,24)21-11-12-22(14-16-27-15-13-21)29(25,26)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
NWSFUPUKNHVFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCSCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


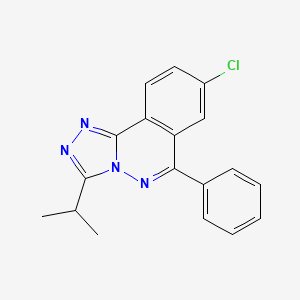
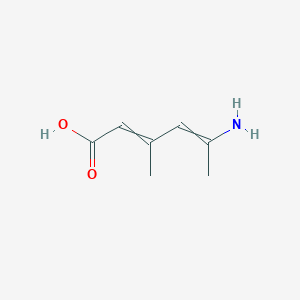
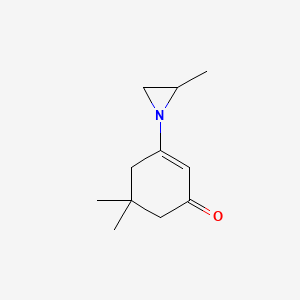
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

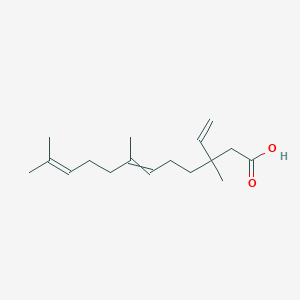

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


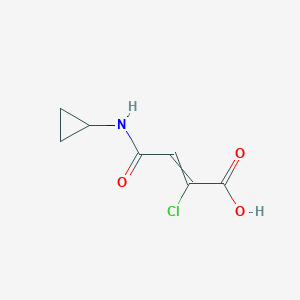
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
